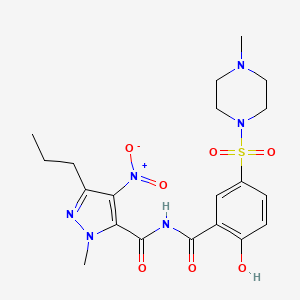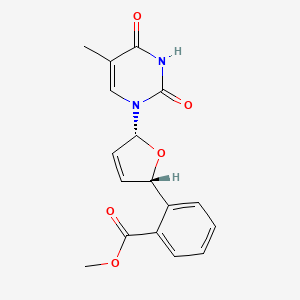![molecular formula C37H26N6 B13827195 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine is a complex organic compound characterized by its multiple pyridine rings
Méthodes De Préparation
The synthesis of 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the use of a rigid ditopic ligand, which is then reacted with metal ions to form metal complexes . The reaction conditions often involve solvothermal synthesis, where the reactants are heated in a solvent under pressure . Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: It is used in the synthesis of metal complexes, which have applications in catalysis and materials science.
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting metal ions in biological systems.
Mécanisme D'action
The mechanism by which 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can participate in various catalytic and biological processes, influencing molecular targets and pathways . The specific pathways involved depend on the metal ion and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds include other multi-pyridine ligands and their metal complexes. For example:
4-[3,5-bis(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine: This compound has a similar structure but with additional pyridine rings, leading to different reactivity and applications.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Another related compound used in the synthesis of metal complexes for catalysis.
The uniqueness of 4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine lies in its specific arrangement of pyridine rings and its ability to form stable metal complexes, making it particularly useful in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C37H26N6 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C37H26N6/c1-25-18-26(28-21-34(30-10-2-6-14-38-30)42-35(22-28)31-11-3-7-15-39-31)20-27(19-25)29-23-36(32-12-4-8-16-40-32)43-37(24-29)33-13-5-9-17-41-33/h2-24H,1H3 |
Clé InChI |
IRQHHKFZHPFYQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


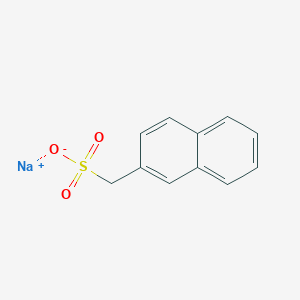

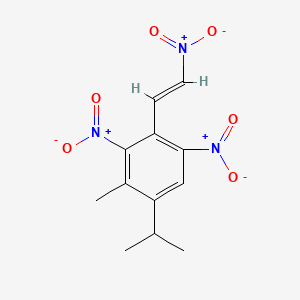
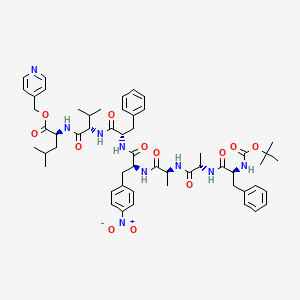
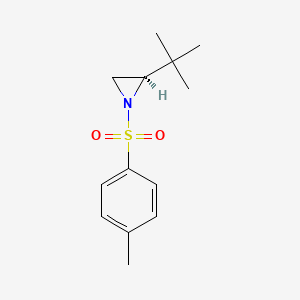
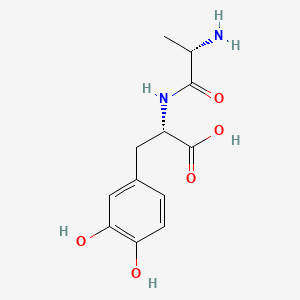
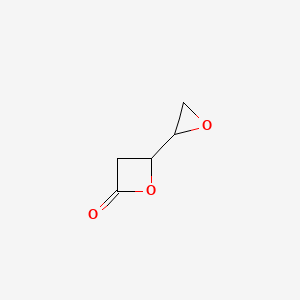
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
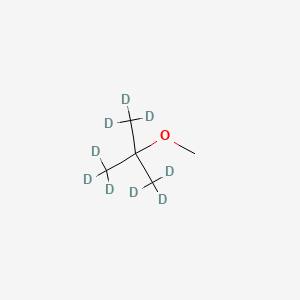


![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
